N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide
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Overview
Description
1-[3-(4-Hydroxy-3,5-diMethoxyphenyl)-2-propenoate] is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, which is further connected to a propenoate moiety
Preparation Methods
The synthesis of 1-[3-(4-Hydroxy-3,5-diMethoxyphenyl)-2-propenoate] can be achieved through several routes. One common method involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with propenoic acid under acidic conditions . Another approach includes the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with propenoic acid in the presence of a catalyst such as glacial acetic acid . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[3-(4-Hydroxy-3,5-diMethoxyphenyl)-2-propenoate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the propenoate moiety to a propanoate group using reducing agents such as sodium borohydride.
Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
1-[3-(4-Hydroxy-3,5-diMethoxyphenyl)-2-propenoate] has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Hydroxy-3,5-diMethoxyphenyl)-2-propenoate] involves its interaction with various molecular targets. The hydroxy and methoxy groups facilitate its binding to enzymes and receptors, modulating their activity. This compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress . Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-[3-(4-Hydroxy-3,5-diMethoxyphenyl)-2-propenoate] can be compared with similar compounds such as:
Properties
IUPAC Name |
N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c25-19-14(23-29(26,27)18-9-15-17(28-18)2-1-5-21-15)4-7-24(19)11-13-8-12-3-6-20-10-16(12)22-13/h1-3,5-6,8-10,14,22-23H,4,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXOQMHGHDZMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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